molecular formula C18H13FN4O4 B12501305 N,N'-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine

N,N'-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine

Cat. No.: B12501305
M. Wt: 368.3 g/mol
InChI Key: KTHIFBNWRJRCBQ-UHFFFAOYSA-N
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Description

N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes benzodioxole and fluoropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediates, which are then coupled with fluoropyrimidine derivatives under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-6-FLUOROPYRIMIDINE-2,4-DIAMINE
  • N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-CHLOROPYRIMIDINE-2,4-DIAMINE
  • N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOPYRIMIDINE-2,4-DIAMINE

Uniqueness

N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to its specific fluoropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13FN4O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-N,4-N-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C18H13FN4O4/c19-12-7-20-18(22-11-2-4-14-16(6-11)27-9-25-14)23-17(12)21-10-1-3-13-15(5-10)26-8-24-13/h1-7H,8-9H2,(H2,20,21,22,23)

InChI Key

KTHIFBNWRJRCBQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC=C3F)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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